Isopropyl methanesulfonate

Genetic Toxicology In Vivo Carcinogenicity Oncology Research

Isopropyl methanesulfonate (IPMS; IMS; CAS 926-06-7) is an alkyl methanesulfonate ester belonging to the class of organosulfonic acid esters. It is a clear, colorless liquid with a molecular weight of 138.18 g/mol and is characterized as a direct-acting, monofunctional alkylating agent with a strong preference for an SN1 reaction mechanism.

Molecular Formula C4H10O3S
Molecular Weight 138.19 g/mol
CAS No. 926-06-7
Cat. No. B049304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl methanesulfonate
CAS926-06-7
Synonyms2-Propyl Methanesulfonate;  Isopropyl Mesylate;  Isopropyl Methanesulfonate;  Isopropyl Methanesulphonate;  Methanesulfonic Acid, 1-Methylethyl Ester;  Methanesulfonic Acid, Isopropyl Ester; 
Molecular FormulaC4H10O3S
Molecular Weight138.19 g/mol
Structural Identifiers
SMILESCC(C)OS(=O)(=O)C
InChIInChI=1S/C4H10O3S/c1-4(2)7-8(3,5)6/h4H,1-3H3
InChIKeySWWHCQCMVCPLEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 5.21X10+4 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl Methanesulfonate (CAS 926-06-7): A Potent SN1 Alkylating Agent for Genetic Toxicology and Synthesis


Isopropyl methanesulfonate (IPMS; IMS; CAS 926-06-7) is an alkyl methanesulfonate ester belonging to the class of organosulfonic acid esters [1]. It is a clear, colorless liquid with a molecular weight of 138.18 g/mol and is characterized as a direct-acting, monofunctional alkylating agent with a strong preference for an SN1 reaction mechanism [2]. Its primary recognized roles are as an alkylating reagent in organic synthesis and, due to its high genotoxic potency, as a positive control and model compound in genetic toxicology and cancer research [3]. Understanding its distinct mechanistic and biological profile is critical for proper selection and application, especially in contexts where other alkyl methanesulfonates like methyl (MMS) or ethyl (EMS) are considered.

Why Isopropyl Methanesulfonate Cannot Be Substituted with MMS or EMS in Critical Applications


Generic substitution of isopropyl methanesulfonate with its common in-class analogs, methyl methanesulfonate (MMS) or ethyl methanesulfonate (EMS), is not scientifically valid due to fundamental differences in their reaction mechanisms (SN1 vs. SN2), resulting DNA adduct spectra, and biological outcomes [1]. While all are alkylating agents, IPMS operates primarily via an SN1 mechanism, leading to a distinct profile of DNA damage that is poorly recognized by cellular repair machinery like MGMT, conferring higher and more specific genotoxicity [2]. For instance, IPMS uniquely induces thymic lymphomas in mice, an effect not observed with EMS or MMS [3]. Therefore, procurement decisions based on generic 'alkyl methanesulfonate' properties ignore these critical, quantifiable differentiators that directly impact experimental outcomes in research and safety assessments in industrial processes.

Quantitative Evidence for Isopropyl Methanesulfonate Differentiation vs. MMS and EMS


Thymic Lymphoma Induction: A Binary In Vivo Outcome Differentiating IPMS from EMS

In a direct in vivo comparison using female Hsd:(ICR)BR mice, isopropyl methanesulfonate (IMS) induced thymic lymphomas in 29 out of 30 treated animals (96.7%) by day 139, whereas the comparator ethyl methanesulfonate (EMS) induced zero thymic lymphomas in 30 treated animals over a 450-day observation period [1]. This stark binary difference in a critical disease endpoint underscores that IMS possesses a unique carcinogenic profile not shared by its close structural analog.

Genetic Toxicology In Vivo Carcinogenicity Oncology Research

DNA Repair Evasion: MGMT Fails to Recognize the Signature O6-Isopropylguanine Adduct of IPMS

The O6-isopropyl-2'-deoxyguanosine (O6-iPr-dG) adduct, a major DNA lesion formed by isopropyl methanesulfonate (IPMS), escapes recognition and repair by the critical DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) [1]. In contrast, O6-ethyl-dG and O6-methyl-dG adducts formed by EMS and MMS are known substrates for MGMT. In functional assays, pretreatment with the MGMT inhibitor O6-benzylguanine (OBG) sensitized cells to the isomer n-propyl methanesulfonate (nPMS) but not to IPMS, confirming that IPMS-induced cytotoxicity is independent of MGMT repair capacity [1].

DNA Repair Mechanisms Molecular Toxicology MGMT Substrate Specificity

In Vitro Mutagenic Potency: IPMS Exhibits Superior Mutagenicity Among Methanesulfonates in Bacterial Assays

In a comprehensive study of 14 methanesulfonates using the Ames test (S. typhimurium strains TA1535 and TA100), the secondary methanesulfonates with very high SN1 reactivity, specifically isopropyl methanesulfonate (IPMS) and 2-butyl methanesulfonate, showed the highest mutagenicities in both strains [1]. The study indicates that the SN1 mechanism of IPMS, compared to the SN2 mechanism of primary methanesulfonates like MMS, leads to superior mutagenic activity in this standard screening assay [1].

Genetic Toxicology Ames Test Mutagenicity Assessment

Distinct O-Alkylation Profile: IPMS Preferentially Targets Exocyclic Oxygen Atoms in DNA

Quantitative in vitro analysis reveals that isopropyl methanesulfonate (IPMS) has a distinct DNA alkylation pattern. After a 3-hour reaction with calf thymus DNA at 37°C and pH 6.5-7.5, IPMS yielded specific amounts of DNA adducts, including 11 nmol/mg of O6-isopropyl-dGuo [1]. The study's authors note that the 'relatively greater alkylation of exocyclic oxygen atoms in DNA by IPMS compared to values for MMS and EMS reported by others, may play a role in the induction of thymic lymphomas in mice by IPMS and the lack of such activity by MMS and EMS' [1]. This quantitative and qualitative difference in DNA damage profile is a direct molecular consequence of its SN1 mechanism.

DNA Adductomics Chemical Carcinogenesis Molecular Toxicology

Stability and Hydrolysis Kinetics: IPMS Degrades at a Distinct Rate Compared to PMS, EMS, and MMS

A 2021 study on the stability and hydrolysis kinetics of genotoxic methanesulfonate impurities determined that IPMS (IMS) exhibits a unique stability profile compared to its analogs [1]. Under the experimental conditions (acetonitrile/water 80:20, v/v), ethyl methanesulfonate (EMS) and propyl methanesulfonate (PMS) were stable at temperatures up to 323 K, while methyl methanesulfonate (MMS) and isopropyl methanesulfonate (IMS) were only stable at 298 K [1]. At elevated temperatures (313 K and 323 K), both MMS and IMS degraded, with their distinct hydrolysis kinetic parameters being quantified [1].

Analytical Chemistry Stability Testing Genotoxic Impurity Control

High-Value Application Scenarios for Isopropyl Methanesulfonate Based on Verified Differentiators


In Vivo Model for Thymic Lymphoma and Tissue-Specific Carcinogenesis Studies

Researchers developing or utilizing in vivo models for T-cell lymphomagenesis should select isopropyl methanesulfonate (IPMS) as the carcinogenic initiator. As quantitatively demonstrated by Segal et al. (1989), IPMS induces thymic lymphomas in nearly all treated mice within 139 days, while the close analog ethyl methanesulfonate (EMS) fails to produce any thymic neoplasms even after a 450-day period [1]. This binary, tissue-specific outcome makes IPMS an unparalleled tool for investigating the molecular pathways of hematopoietic malignancies and for evaluating preventive or therapeutic interventions targeting this disease.

Investigations into MGMT-Independent DNA Repair and Damage Response Pathways

For studies focused on the DNA damage response, particularly those involving the O6-methylguanine-DNA methyltransferase (MGMT) repair pathway, IPMS is the reagent of choice. Evidence from Takagi et al. (2016) demonstrates that the primary DNA adduct formed by IPMS, O6-isopropyl-2'-deoxyguanosine (O6-iPr-dG), is a poor substrate for MGMT and effectively evades this critical repair mechanism [2]. This property allows researchers to specifically study the cellular consequences of persistent O6-alkylguanine lesions and the activation of backup repair pathways, such as the Fanconi anemia (FANC) pathway, which is uniquely implicated in processing IPMS-induced damage. This contrasts with MMS and EMS, whose primary adducts are efficiently repaired by MGMT.

Positive Control in High-Sensitivity Genotoxicity Screening Assays

When establishing or validating mutagenicity assays like the bacterial reverse mutation test (Ames test), IPMS is a superior positive control compared to MMS or EMS. A comprehensive class-wide analysis by Eder et al. (2001) ranked IPMS, along with 2-butyl methanesulfonate, as exhibiting the 'highest mutagenicities' among 14 structurally diverse methanesulfonates in S. typhimurium strains TA1535 and TA100 [3]. Utilizing a compound with such a high and reliable mutagenic signal ensures the assay's sensitivity is properly calibrated and can detect even weak mutagens, thereby enhancing the robustness and regulatory credibility of the data.

Analytical Method Development for Genotoxic Impurity (GTI) Monitoring

Analytical chemists tasked with developing and validating methods for trace-level detection of sulfonate ester impurities in pharmaceutical products must consider IPMS as a critical, yet analytically challenging, target analyte. The work by Cheng et al. (2021) provides crucial stability data, showing that IPMS undergoes hydrolysis at temperatures ≥ 313 K (40 °C) in aqueous conditions, unlike the more stable EMS and PMS [4]. Therefore, any analytical procedure involving IPMS—from sample preparation and derivatization to GC/MS analysis—must incorporate strict temperature control and validated stability-indicating steps to prevent analyte loss and ensure accurate quantification, a requirement that is less stringent for its more stable analogs.

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